Benzoic acid, 5-amino-2-hydroxy-, 4-(nitrooxy)butyl ester
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Overview
Description
4-nitrooxybutyl 5-amino-2-hydroxybenzoate is an organic compound with the molecular formula C11H14N2O6 It is a derivative of benzoic acid, featuring a nitrooxybutyl ester group and an amino-hydroxy substitution on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrooxybutyl 5-amino-2-hydroxybenzoate typically involves the esterification of 5-amino-2-hydroxybenzoic acid with 4-nitrooxybutanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 4-nitrooxybutyl 5-amino-2-hydroxybenzoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-nitrooxybutyl 5-amino-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro compounds.
Reduction: The nitrooxy group can be reduced to form hydroxylamines or amines.
Substitution: The amino and hydroxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of aminobenzoates.
Substitution: Formation of halogenated benzoates.
Scientific Research Applications
4-nitrooxybutyl 5-amino-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds in a controlled manner.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitrooxybutyl 5-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The nitrooxy group can release nitric oxide (NO), which has various physiological effects, including vasodilation and modulation of immune responses. The amino and hydroxy groups on the benzene ring can interact with enzymes and receptors, influencing their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-nitrooxybutyl 5-amino-2-hydroxybenzoate: Unique due to the presence of both nitrooxy and amino-hydroxy groups.
5-amino-2-hydroxybenzoic acid: Lacks the nitrooxybutyl ester group, resulting in different chemical properties and reactivity.
4-nitrooxybutyl benzoate: Lacks the amino-hydroxy substitution on the benzene ring, affecting its biological activity.
Uniqueness
4-nitrooxybutyl 5-amino-2-hydroxybenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
256499-26-0 |
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Molecular Formula |
C11H14N2O6 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
4-nitrooxybutyl 5-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C11H14N2O6/c12-8-3-4-10(14)9(7-8)11(15)18-5-1-2-6-19-13(16)17/h3-4,7,14H,1-2,5-6,12H2 |
InChI Key |
NMXIZJLIYYDNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)OCCCCO[N+](=O)[O-])O |
Origin of Product |
United States |
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